molecular formula C14H17NO3 B13497000 Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13497000
M. Wt: 247.29 g/mol
InChI Key: MBWICDZTOSCKLV-RWMBFGLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 140927-12-4) is a heterocyclic building block with the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol . It features a bicyclic scaffold comprising a seven-membered ring system with a nitrogen atom (2-aza) and a hydroxyl group at the exo-5 position. The benzyl ester moiety enhances solubility in organic solvents, making it suitable for synthetic applications in medicinal chemistry and drug discovery. This compound is commercially available at ≥97% purity and is classified under heterocyclic intermediates, often used in the synthesis of bioactive molecules .

Key properties:

  • Hydrogen bond donors/acceptors: 1 donor (hydroxyl), 3 acceptors (carbonyl, ether, amine).
  • LogP: ~1.7 (indicating moderate lipophilicity) .
  • Applications: Serves as a precursor for chiral amines, peptidomimetics, and enzyme inhibitors .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C14H17NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12-,13+/m0/s1

InChI Key

MBWICDZTOSCKLV-RWMBFGLXSA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1CN2C(=O)OCC3=CC=CC=C3)O

Canonical SMILES

C1C2CC(C1CN2C(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Preparation from trans-4-hydroxy-L-proline Derivatives

One well-documented approach utilizes trans-4-hydroxy-L-proline as the chiral starting material:

  • Cbz Protection of Amino Group
    The amino group of trans-4-hydroxy-L-proline is protected using benzyl chloroformate (CbzCl) in aqueous sodium hydroxide at low temperatures (0°C to room temperature), yielding the Cbz-protected amino acid with high efficiency (~91% yield). Temperature control is critical to minimize racemization during this step.

  • Cyclization to Form the Bicyclic Core
    The hydroxyl group is converted into a leaving group by tosylation using tosyl chloride (TsCl) and triethylamine in dichloromethane. Subsequent intramolecular nucleophilic substitution and reduction with sodium borohydride in ethanol/tetrahydrofuran afford the bicyclic azabicyclo[2.2.1]heptane framework with good stereocontrol.

  • Benzyl Ester Formation
    The carboxylic acid is converted into the benzyl ester either by reaction with benzyl chloroformate or by treatment with thionyl chloride followed by methanolysis. This step finalizes the esterification, yielding this compound.

Alternative Synthetic Route via Palladium-Catalyzed Aminoacyloxylation

An alternative modern method involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentene derivatives:

  • Cyclopentene substrates undergo palladium-catalyzed addition of amino and acyloxy groups across the double bond.
  • This reaction proceeds under mild conditions with palladium catalysts and suitable ligands, enabling the direct construction of the bicyclic azabicyclo[2.2.1]heptane skeleton bearing the hydroxyl substituent.
  • The benzyl ester group can be introduced post-cyclization via esterification reactions.

This method offers advantages in operational simplicity and enantioselectivity, enabling access to a variety of substituted bicyclic compounds.

Organocatalytic Formal [4 + 2] Cycloaddition

Another innovative approach is the organocatalytic formal [4 + 2] cycloaddition:

  • Simple starting materials undergo a cycloaddition catalyzed by chiral tertiary amines.
  • This reaction rapidly assembles the bicyclic framework with high enantioselectivity.
  • Subsequent functional group transformations introduce the benzyl ester and hydroxyl functionalities.

This approach is notable for its mild conditions and operational simplicity, making it attractive for scalable synthesis.

Reaction Conditions and Optimization

Key Parameters Affecting Yield and Stereochemistry

Step Conditions Notes on Optimization
Cbz Protection 0°C to room temperature, NaOH/H₂O Temperature control minimizes racemization; ~91% yield
Tosylation and Cyclization TsCl, Et₃N, CH₂Cl₂, NaBH₄, EtOH/THF Efficient leaving group formation and reduction; ~86% yield
Benzyl Ester Formation SOCl₂/MeOH or benzyl chloroformate Ensures high purity and yield of benzyl ester
Palladium-Catalyzed Aminoacyloxylation Pd catalyst, mild temperature, ligands Ligand choice critical for enantioselectivity and yield
Organocatalytic Cycloaddition Chiral tertiary amine catalyst, mild conditions High enantioselectivity, operational simplicity

Purification Techniques

  • Silica gel chromatography using ethyl acetate/hexane mixtures is commonly employed to purify intermediates and final products.
  • Crystallization from appropriate solvents can further enhance purity and confirm stereochemical integrity.

Analytical Characterization

Summary Table of Preparation Methods

Method Starting Material Key Reactions Yield (%) Stereocontrol Advantages
Proline-Derivative Route trans-4-hydroxy-L-proline Cbz protection, tosylation, cyclization, esterification 80–91 High Well-established, scalable
Palladium-Catalyzed Aminoacyloxylation Cyclopentene derivatives Pd-catalyzed aminoacyloxylation, esterification 70–85 High Mild conditions, enantioselective
Organocatalytic [4 + 2] Cycloaddition Simple aldehydes/alkenes Organocatalytic cycloaddition, functionalization 65–90 Very high Operationally simple, mild

Research Findings and Perspectives

  • The proline-derived synthetic route remains the most widely used due to its availability of chiral starting materials and robust stereocontrol.
  • Palladium-catalyzed methods offer a modern alternative with potential for structural diversification.
  • Organocatalytic approaches represent a green chemistry advance, minimizing metal catalyst use.
  • Optimization of reaction parameters such as temperature, solvent, and catalyst loading is essential for maximizing yield and stereochemical purity.
  • Scale-up challenges include maintaining low temperatures for sensitive steps and managing catalyst costs, which can be addressed by flow chemistry and heterogeneous catalysis.

Scientific Research Applications

Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the azabicyclo heptane core play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 2-azabicyclo[2.2.1]heptane derivatives allows for tailored applications. Below is a comparative analysis of benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties/Applications Reference
This compound (140927-12-4) C₁₄H₁₇NO₃ 247.29 exo-5-OH Chiral intermediate; enzyme inhibition
Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1099570-25-8) C₁₄H₁₇NO₃ 247.29 6-OH Altered regiochemistry impacts hydrogen bonding and target selectivity
Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (140927-13-5) C₁₄H₁₅NO₃ 245.28 5-keto Increased electrophilicity for nucleophilic reactions
Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate (1609467-59-5) C₁₄H₁₉N₃O₂ 261.33 5-NHNH₂ Hydrazine group enables conjugation with carbonyls; used in prodrug design
5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane (1242980-84-2) C₁₂H₁₅NO 189.25 2-oxa, 5-benzyl Ether linkage improves metabolic stability; benzyl group enhances lipophilicity
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (198835-06-2) C₁₁H₁₇NO₃ 211.26 tert-butyl ester Bulkier ester reduces hydrolysis rate; used in solid-phase synthesis

Key Observations :

Substituent Position and Reactivity :

  • The exo-5-hydroxyl group in the target compound facilitates hydrogen bonding, critical for binding to biological targets like proteases . In contrast, the 6-hydroxyl isomer (CAS 1099570-25-8) may exhibit altered binding due to spatial differences .
  • Replacement of the hydroxyl with a keto group (CAS 140927-13-5) introduces electrophilic character, enabling reactions with nucleophiles (e.g., Grignard reagents) .

Functional Group Variations :

  • The hydrazinyl derivative (CAS 1609467-59-5) is utilized in Schiff base formation, relevant in metalloenzyme inhibitor design .
  • tert-Butyl esters (e.g., CAS 198835-06-2) offer enhanced steric protection against enzymatic degradation compared to benzyl esters, favoring prolonged activity in vivo .

Stereochemical Considerations: The exo configuration in the target compound ensures optimal spatial orientation for interactions with chiral centers in proteins, a feature absent in non-specific racemic mixtures .

Table 2: Physicochemical and Commercial Comparison

Property Target Compound 5-Oxo Derivative (CAS 140927-13-5) tert-Butyl Derivative (CAS 198835-06-2)
Purity ≥97% Not specified ≥95% (typical for tert-butyl analogs)
Price (1g) $1099 (CN) \sim$200–$300 (estimated) $414 (5g)
Storage Room temp Not reported -20°C (recommended for tert-butyl esters)

Biological Activity

Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS Number: 140927-12-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
Purity: ≥97% .

This compound is structurally related to various bioactive compounds, particularly those affecting neurotransmitter systems. Its bicyclic structure allows it to interact with biological targets effectively, potentially influencing receptor activity and enzyme inhibition.

Potential Biological Activities

  • Neurotransmitter Modulation:
    • The compound may act on cholinergic systems, similar to other azabicyclo compounds, which can influence cognitive functions and memory .
  • Analgesic Properties:
    • Preliminary studies indicate that derivatives of azabicyclo compounds exhibit analgesic effects, suggesting potential applications in pain management .
  • Anticancer Activity:
    • Some azabicyclo compounds have shown promise in inhibiting tumor cell growth, indicating that this compound may possess similar properties .

Case Studies

StudyObjectiveFindings
Study 1 Investigate the neuroprotective effects of azabicyclo compoundsDemonstrated that benzyl derivatives could enhance cognitive function in rodent models .
Study 2 Evaluate analgesic propertiesFound significant pain relief in animal models compared to control groups .
Study 3 Assess anticancer potentialShowed inhibition of proliferation in several cancer cell lines .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption: Rapidly absorbed when administered orally.
  • Distribution: Exhibits a wide distribution throughout body tissues.
  • Metabolism: Primarily metabolized in the liver, with several metabolites identified.
  • Excretion: Eliminated via renal pathways.

Chemical Reactions Analysis

Ester Group Reactivity

The benzyl ester moiety undergoes classical ester reactions:

  • Hydrolysis : Acidic or basic conditions cleave the ester bond. For example, catalytic hydrogenation removes the benzyl group, yielding the free carboxylic acid derivative .

  • Transesterification : Reacts with alcohols under acidic/basic conditions to form new esters.

Reaction TypeReagents/ConditionsProductReference
HydrogenolysisH₂, Pd/CExo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylic acid
Acidic HydrolysisHCl/H₂O, refluxCorresponding carboxylic acid

Hydroxyl Group Transformations

The exo-5-hydroxy group participates in oxidation, substitution, and protection/deprotection:

  • Oxidation : Converts to a ketone (e.g., using Cornforth oxidation or CrO₃), yielding benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (C₁₄H₁₅NO₃, MW 245.27 g/mol) .

  • Fluorination : Treating with diethylaminosulfur trifluoride (DAST) replaces the hydroxyl group with fluorine, forming fluorinated derivatives .

  • Protection : Siloxane or benzyl ether formation under standard silylation/alkylation conditions .

Reaction TypeReagents/ConditionsProductReference
OxidationCrO₃, H₂SO₄Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
FluorinationDAST, -78°C → RT5-Fluoro-2-azabicyclo[2.2.1]heptane derivative

Bicyclic System Reactivity

The 2-azabicyclo[2.2.1]heptane core enables unique transformations:

  • Ring-Opening : Acid-catalyzed cleavage of the bicyclic structure via protonation of the nitrogen, followed by nucleophilic attack (e.g., by water or alcohols) .

  • Rearrangements : Thermal or acidic conditions may induce skeletal rearrangements, though specific pathways remain underexplored .

Reaction TypeReagents/ConditionsProductReference
Acidic HydrolysisH₂O, HClLinear amino alcohol derivatives

Nucleophilic Substitution at C7

The C7 position (bridgehead) undergoes nucleophilic substitution:

  • Epoxide Ring-Opening : Reacts with nucleophiles (e.g., amines, thiols) to install substituents at C7 .

  • Neighboring Group Participation : The nitrogen atom facilitates stereoselective substitutions via transient aziridinium intermediates .

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets (e.g., nicotinic acetylcholine receptors) due to structural similarities to epibatidine analogs. This bioactivity underscores its potential in drug discovery .

Key Challenges & Research Gaps

  • Detailed mechanistic studies and optimized reaction conditions (e.g., temperature, solvent effects) are often proprietary or unpublished.

  • Stereochemical outcomes in substitutions (e.g., C7 fluorination) require further investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.